N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide
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Overview
Description
N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide is a synthetic organic compound characterized by its unique chemical structure, which includes an allyl group, a tert-butylphenoxy moiety, and a difluoroacetamide group
Mechanism of Action
Target of Action
Given its structural similarity to other benzylic and allylic compounds, it may interact with similar biological targets .
Mode of Action
Benzylic and allylic compounds are known to undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide may interact with its targets through similar mechanisms .
Biochemical Pathways
Benzylic and allylic compounds are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions . Therefore, it’s plausible that this compound could affect similar pathways.
Pharmacokinetics
Ethers, a class of compounds to which this molecule belongs, are known to have different properties compared to alcohols due to the absence of a hydrogen atom on the oxygen atom . This could potentially impact the bioavailability of the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the stability of free radicals, such as those potentially formed by this compound, can be influenced by factors like temperature and the presence of other reactive species . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide typically involves the reaction of 4-(tert-butyl)phenol with allyl bromide in the presence of a base to form the allyl ether. This intermediate is then reacted with difluoroacetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis systems may be employed to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The difluoroacetamide group can be reduced to form amines or other reduced products.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of the difluoroacetamide group may produce amines.
Scientific Research Applications
N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes or cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-[4-(tert-butyl)phenoxy]-acetamide: Similar structure but lacks the difluoro groups.
N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-dichloroacetamide: Similar structure but contains dichloro groups instead of difluoro groups.
N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-dibromoacetamide: Similar structure but contains dibromo groups instead of difluoro groups.
Uniqueness
N-allyl-2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetamide is unique due to the presence of the difluoroacetamide group, which imparts distinct chemical and physical properties. The difluoro groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-2,2-difluoro-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-5-10-18-13(19)15(16,17)20-12-8-6-11(7-9-12)14(2,3)4/h5-9H,1,10H2,2-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGJTZXHWJHBFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NCC=C)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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